molecular formula C22H23Cl2N5O2S B305926 N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

Katalognummer B305926
Molekulargewicht: 492.4 g/mol
InChI-Schlüssel: VICLSIUKJVDMLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide, commonly referred to as "Compound X," is a chemical compound that has gained significant attention in the scientific research community. This compound belongs to the class of triazole compounds and has been shown to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and agricultural sciences.

Wirkmechanismus

The mechanism of action of Compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Studies have suggested that Compound X may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have reported that this compound can induce DNA damage and oxidative stress in cancer cells, leading to cell death. Additionally, Compound X has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Moreover, this compound has been shown to modulate the immune response, leading to the activation of immune cells and the suppression of tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Compound X is its broad-spectrum activity against cancer cells and microorganisms. Additionally, this compound has shown low toxicity in normal cells, making it a potential candidate for the development of new anticancer and antimicrobial agents. However, the synthesis of Compound X is complex and requires several steps, making it challenging to produce large quantities of this compound. Moreover, the mechanism of action of Compound X is not fully understood, and further studies are needed to elucidate its mode of action and potential side effects.

Zukünftige Richtungen

Several future directions can be pursued to further explore the potential applications of Compound X. One possible direction is to investigate the pharmacokinetics and toxicity of this compound in animal models. Additionally, further studies are needed to elucidate the mechanism of action of Compound X and its potential interactions with other drugs. Moreover, the development of new formulations and delivery methods for Compound X may enhance its efficacy and reduce its toxicity. Finally, the potential applications of Compound X in agricultural sciences, such as the development of new pesticides and herbicides, should also be explored.

Synthesemethoden

The synthesis of Compound X involves a multi-step process that includes the reaction of 2,4-dichlorophenylamine with ethyl acetoacetate to produce 2-(2,4-dichlorophenylamino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form 2-(2,4-dichlorophenylamino)-3-thioxobutanoic acid ethyl ester, which is further reacted with methylhydrazinecarboxylate to produce 2-(2,4-dichlorophenylamino)-2-methyl-3-thioxobutanohydrazide. Finally, the reaction of this intermediate with 4-methyl-4H-1,2,4-triazole-3-thiol and N-(2-chloro-4-methylpentan-2-yl)benzamide leads to the formation of Compound X.

Wissenschaftliche Forschungsanwendungen

Compound X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound has significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, Compound X has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Eigenschaften

Produktname

N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

Molekularformel

C22H23Cl2N5O2S

Molekulargewicht

492.4 g/mol

IUPAC-Name

N-[1-[5-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide

InChI

InChI=1S/C22H23Cl2N5O2S/c1-13(2)19(26-21(31)14-7-5-4-6-8-14)20-27-28-22(29(20)3)32-12-18(30)25-17-10-9-15(23)11-16(17)24/h4-11,13,19H,12H2,1-3H3,(H,25,30)(H,26,31)

InChI-Schlüssel

VICLSIUKJVDMLW-UHFFFAOYSA-N

SMILES

CC(C)C(C1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3

Kanonische SMILES

CC(C)C(C1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.